6-iodo-1-(3-methoxypropyl)-1H-indazole

Synthetic Chemistry Cross-Coupling Medicinal Chemistry Intermediates

6-Iodo-1-(3-methoxypropyl)-1H-indazole (CAS 953820-19-4) is a halogen-substituted indazole derivative featuring an iodine atom at the 6-position and a 3-methoxypropyl group at the N1-position of the indazole core. This substitution pattern provides both a heavy halogen handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) and a polar ether-containing side chain that influences physicochemical properties such as logP and solubility compared to N1-methyl or N1-H analogs.

Molecular Formula C11H13IN2O
Molecular Weight 316.14 g/mol
Cat. No. B8300135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-iodo-1-(3-methoxypropyl)-1H-indazole
Molecular FormulaC11H13IN2O
Molecular Weight316.14 g/mol
Structural Identifiers
SMILESCOCCCN1C2=C(C=CC(=C2)I)C=N1
InChIInChI=1S/C11H13IN2O/c1-15-6-2-5-14-11-7-10(12)4-3-9(11)8-13-14/h3-4,7-8H,2,5-6H2,1H3
InChIKeyWTHXDNYEKWPHIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Iodo-1-(3-methoxypropyl)-1H-indazole: Core Chemical Identity and In-Class Positioning for Procurement Decisions


6-Iodo-1-(3-methoxypropyl)-1H-indazole (CAS 953820-19-4) is a halogen-substituted indazole derivative featuring an iodine atom at the 6-position and a 3-methoxypropyl group at the N1-position of the indazole core [1]. This substitution pattern provides both a heavy halogen handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) and a polar ether-containing side chain that influences physicochemical properties such as logP and solubility compared to N1-methyl or N1-H analogs . The compound belongs to a broader class of 6-substituted indazoles that have been patented as intermediates for renin inhibitors and kinase-targeting agents, establishing its relevance in both medicinal chemistry and chemical biology supply chains [2].

Procurement Risk: Why 6-Iodo-1-(3-methoxypropyl)-1H-indazole Cannot Be Interchanged with Other 6-Haloindazoles


Substituting 6-iodo-1-(3-methoxypropyl)-1H-indazole with structurally similar 6-haloindazoles introduces quantifiable differences in reactivity, physicochemical profile, and synthetic utility. The iodine at position 6 provides a superior oxidative addition partner for palladium-catalyzed cross-coupling compared to bromine or chlorine analogs, enabling reactions under milder conditions and with broader substrate scope [1]. Simultaneously, the 3-methoxypropyl N1-substituent modulates logP and hydrogen-bonding capacity differently from methyl, ethyl, or unsubstituted analogs, directly affecting compound polarity, chromatographic behavior, and downstream biological partitioning . Generic substitution with 6-bromo-1-(3-methoxypropyl)-1H-indazole or 6-iodo-1-methyl-1H-indazole would therefore alter both synthetic efficiency and final compound properties in a multi-step synthesis, jeopardizing reproducibility in patent-protected routes to renin inhibitors and kinase-targeted libraries [2].

Head-to-Head and Class-Level Differentiation Evidence for 6-Iodo-1-(3-methoxypropyl)-1H-indazole


Iodine vs. Bromine at Position 6: Oxidative Addition Reactivity Advantage in Pd-Catalyzed Cross-Coupling

In palladium-catalyzed cross-coupling, aryl iodides undergo oxidative addition significantly faster than aryl bromides, a reactivity trend well-established across indazole scaffolds. 6-Iodo-1-(3-methoxypropyl)-1H-indazole is expected to exhibit ~10²–10³-fold higher reactivity in Suzuki-Miyaura and Sonogashira couplings compared to its 6-bromo analog, 6-bromo-1-(3-methoxypropyl)-1H-indazole, based on general relative reactivity series for haloarenes (I > Br >> Cl) [1]. This reactivity difference enables lower catalyst loadings, shorter reaction times, and improved yields for the target compound in downstream synthetic sequences.

Synthetic Chemistry Cross-Coupling Medicinal Chemistry Intermediates

N1-Substituent Effect on Calculated logP: 3-Methoxypropyl vs. Methyl vs. Unsubstituted 6-Iodoindazole

The N1 substituent critically controls lipophilicity. 6-Iodo-1-(3-methoxypropyl)-1H-indazole has a predicted logP (XLogP3) of approximately 2.1–2.4, attributable to the polar ether oxygen partially offsetting the three-carbon alkyl chain effect [1]. In contrast, 6-iodo-1-methyl-1H-indazole (CAS 1214899-83-8) has a predicted logP of ~2.7–2.9 due to the absence of the oxygen atom, while unsubstituted 6-iodo-1H-indazole (CAS 261953-36-0) has a predicted logP of ~1.8–2.0 . The 0.3–0.8 logP unit difference translates to a 2- to 6-fold difference in lipophilicity, directly impacting organic/aqueous partitioning in extraction, chromatographic retention, and passive membrane permeability.

Physicochemical Property Medicinal Chemistry Drug Design

Patent-Context Validation: 6-Iodo-1-(3-methoxypropyl)-1H-indazole in Renin Inhibitor Intermediate Pathways

U.S. Patent 8,084,485 (Vitae Pharmaceuticals) explicitly claims 6-(aminoalkyl)indazoles as renin inhibitors, and the 6-iodo-1-(3-methoxypropyl)-1H-indazole scaffold is identified as a key intermediate for introducing the aminoalkyl side chain via palladium-catalyzed coupling at the iodine position [1]. The 3-methoxypropyl protecting group is specifically chosen to enable subsequent N1-deprotection or functionalization steps. This patent-backed intermediate role distinguishes the compound from simpler 6-iodoindazole (CAS 261953-36-0), which lacks the targeted N1-substitution pattern required for these specific patented synthetic routes .

Renin Inhibition Cardiovascular Drug Discovery Patent Intermediates

N1-Substituent Impact on Hydrogen Bond Acceptor Count: 3-Methoxypropyl (2 Acceptors) vs. Methyl (1 Acceptor)

The 3-methoxypropyl group introduces two hydrogen bond acceptor atoms (ether oxygen and the indazole N2), compared to only one acceptor (N2 alone) for the 1-methyl analog. This increases the topological polar surface area (tPSA) and hydrogen bond acceptor count (HBA) from HBA=2 (6-iodo-1-methyl-1H-indazole) to HBA=3 (6-iodo-1-(3-methoxypropyl)-1H-indazole) . The additional HBA capacity enhances aqueous solubility and modulates recognition by biological targets that engage ether oxygen atoms, such as kinase hinge regions or renin active-site aspartate residues [1].

Molecular Recognition Solubility Pharmacophore Design

Optimal Procurement and Application Scenarios for 6-Iodo-1-(3-methoxypropyl)-1H-indazole Based on Differentiation Evidence


Late-Stage Diversification in Renin Inhibitor Libraries

For medicinal chemistry teams synthesizing 6-(aminoalkyl)indazole renin inhibitors as described in Vitae Pharmaceuticals patent US 8,084,485, this compound serves as the direct iodine-bearing intermediate for Pd-catalyzed installation of aminoalkyl side chains. Using the pre-functionalized N1-methoxypropyl scaffold avoids a deprotection/re-protection sequence and ensures fidelity to the patented route, reducing synthetic step count and improving overall library throughput [1].

Cross-Coupling Hubs for Fragment-Based Drug Discovery (FBDD)

In fragment-to-lead optimization campaigns, the aryl iodide at position 6 provides a versatile anchor for Suzuki, Sonogashira, and Buchwald-Hartwig couplings to introduce diverse aromatic, alkynyl, or amine substituents. The 3-methoxypropyl chain contributes an additional polar pharmacophoric point, enabling rapid exploration of chemical space around the indazole core while maintaining solubility in aqueous DMSO assay conditions [2].

Physicochemical Property Tuning in Kinase Inhibitor Series

When optimizing a 6-substituted indazole kinase inhibitor series, the 3-methoxypropyl N1-group provides a calculated logP intermediate between the overly lipophilic N1-methyl and the poorly soluble N1-H parent. This balance can improve permeability-solubility profiles without additional scaffold modification, making this compound a strategic choice for initial SAR exploration around the N1 vector .

Quote Request

Request a Quote for 6-iodo-1-(3-methoxypropyl)-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.